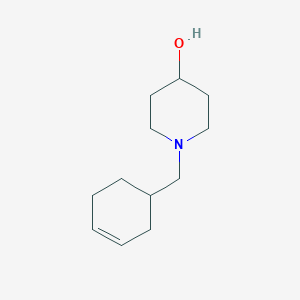
1-(3-cyclohexen-1-ylmethyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-cyclohexen-1-ylmethyl)-4-piperidinol, also known as CXM, is a synthetic compound that has been widely studied for its potential use in medicinal chemistry. It is a cyclic amine that contains a piperidine ring and a cyclohexene ring, and its chemical structure makes it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is a neurotransmitter that inhibits the activity of neurons in the brain, and 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol has been shown to enhance the activity of GABA receptors. This leads to an increase in the inhibitory tone of the brain, which may explain its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-piperidinol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the excitability of neurons in the brain, which may explain its anticonvulsant effects. It has also been shown to reduce pain sensitivity and increase pain threshold, which may explain its analgesic effects. Additionally, 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol has been shown to reduce anxiety-like behavior in animal models, which may explain its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been shown to have a wide range of potential therapeutic applications, making it a promising candidate for drug development. However, one limitation of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are a number of future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol. One area of research could be to further elucidate its mechanism of action, which would allow for the development of more targeted and effective therapies. Additionally, research could focus on optimizing the synthesis method of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol to improve its yield and purity. Finally, research could focus on exploring the potential use of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol in combination with other drugs for the treatment of various disorders.
Synthesemethoden
The synthesis of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol involves the reaction of cyclohexenylmethyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol. The yield of 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reactants.
Wissenschaftliche Forschungsanwendungen
1-(3-cyclohexen-1-ylmethyl)-4-piperidinol has been studied extensively for its potential use in medicinal chemistry. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of epilepsy, chronic pain, and anxiety disorders. 1-(3-cyclohexen-1-ylmethyl)-4-piperidinol has also been studied for its potential use as a local anesthetic and as a treatment for drug addiction.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-2,11-12,14H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCATXVVVXBWKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5430747 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4969268.png)
![4-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B4969270.png)

![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4969290.png)
![3-(1H-benzimidazol-2-yl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4969297.png)

![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4969311.png)

![N-benzyl-1-cyclobutyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4969323.png)
![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4969327.png)
![ethyl 3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4969332.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4969337.png)
![5-{4-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4969343.png)
